Cas no 105827-77-8 (1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-,monohydrobromide)

1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-, monohydrobromide is a chemically synthesized compound featuring a fused imidazole and pyridine structure. Its key advantages include high purity and stability, making it suitable for research and industrial applications. The presence of the 6-chloro-3-pyridinylmethyl group enhances its reactivity, particularly in nucleophilic substitution reactions, while the monohydrobromide salt form improves solubility in polar solvents. This compound is valuable in pharmaceutical and agrochemical research due to its potential as an intermediate in the synthesis of biologically active molecules. Its well-defined structure and consistent performance make it a reliable choice for synthetic chemistry applications.
1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-,monohydrobromide structure
105827-77-8 structure
Product name:1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-,monohydrobromide
CAS No:105827-77-8
MF:C9H11ClN4?BrH
Molecular Weight:
CID:1168395

1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-,monohydrobromide 化学的及び物理的性質

名前と識別子

    • 1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-,monohydrobromide

1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-,monohydrobromide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7426856-0.25g
1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydro-1H-imidazol-2-amine hydrobromide
105827-77-8 95%
0.25g
$743.0 2024-05-24
Enamine
EN300-7426856-1.0g
1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydro-1H-imidazol-2-amine hydrobromide
105827-77-8 95%
1.0g
$1500.0 2024-05-24
Enamine
EN300-7426856-10.0g
1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydro-1H-imidazol-2-amine hydrobromide
105827-77-8 95%
10.0g
$6450.0 2024-05-24
Aaron
AR028LBY-10g
1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydro-1H-imidazol-2-aminehydrobromide
105827-77-8 95%
10g
$8894.00 2023-12-16
Enamine
EN300-7426856-0.1g
1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydro-1H-imidazol-2-amine hydrobromide
105827-77-8 95%
0.1g
$518.0 2024-05-24
Enamine
EN300-7426856-0.05g
1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydro-1H-imidazol-2-amine hydrobromide
105827-77-8 95%
0.05g
$347.0 2024-05-24
Enamine
EN300-7426856-2.5g
1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydro-1H-imidazol-2-amine hydrobromide
105827-77-8 95%
2.5g
$2940.0 2024-05-24
Enamine
EN300-7426856-0.5g
1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydro-1H-imidazol-2-amine hydrobromide
105827-77-8 95%
0.5g
$1170.0 2024-05-24
Aaron
AR028LBY-100mg
1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydro-1H-imidazol-2-aminehydrobromide
105827-77-8 95%
100mg
$738.00 2023-12-16
Aaron
AR028LBY-1g
1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydro-1H-imidazol-2-aminehydrobromide
105827-77-8 95%
1g
$2088.00 2023-12-16

1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-,monohydrobromide 関連文献

1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-,monohydrobromideに関する追加情報

Comprehensive Overview of 1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-, monohydrobromide (CAS No. 105827-77-8)

The compound 1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-, monohydrobromide (CAS No. 105827-77-8) is a specialized chemical entity with significant relevance in modern pharmaceutical and agrochemical research. Its unique molecular structure, featuring an imidazole core and a 6-chloro-3-pyridinyl moiety, makes it a subject of interest for scientists exploring novel bioactive molecules. This article delves into its properties, applications, and the latest trends surrounding its use, addressing common queries and industry advancements.

One of the most frequently searched questions about this compound revolves around its synthesis and mechanism of action. Researchers often investigate how the imidazole-2-amine group interacts with biological targets, particularly in the context of enzyme inhibition or receptor modulation. Recent studies highlight its potential as a precursor for heterocyclic compounds, which are pivotal in drug discovery. The addition of the monohydrobromide salt form enhances its solubility, a critical factor for bioavailability in pharmaceutical formulations.

In the agrochemical sector, the 6-chloro-3-pyridinyl segment of this compound has drawn attention due to its structural similarity to neonicotinoid insecticides. While not classified as a neonicotinoid itself, its derivatives are being explored for their pest control efficacy. This aligns with the growing demand for sustainable agriculture solutions, a hot topic among environmentalists and farmers alike. Users searching for eco-friendly alternatives to traditional pesticides may find this compound’s potential applications intriguing.

From a pharmacological perspective, the 1H-Imidazol-2-amine scaffold is known for its versatility. It serves as a building block for small-molecule drugs targeting conditions like inflammation and microbial infections. The 4,5-dihydro modification in its structure further fine-tunes its reactivity, making it a valuable intermediate in medicinal chemistry. Recent forum discussions and patent filings suggest a surge in interest for its use in central nervous system (CNS) drug development, addressing unmet medical needs in neurology.

The CAS No. 105827-77-8 is often cross-referenced in databases alongside queries about structure-activity relationships (SAR) and molecular docking studies. Computational chemists frequently employ this compound to validate in silico models, given its well-defined stereochemistry. Additionally, its monohydrobromide form is a topic of interest for formulators seeking to optimize drug delivery systems, particularly in oral or injectable formulations where salt forms improve stability.

Environmental and regulatory compliance is another area where this compound garners attention. While it is not flagged under stringent hazardous classifications, researchers prioritize understanding its degradation pathways and ecotoxicological profile. This aligns with the broader industry shift toward green chemistry principles, a trend reflected in search engine analytics. Laboratories focusing on benign-by-design molecules often reference this compound as a case study.

In summary, 1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-, monohydrobromide (CAS No. 105827-77-8) exemplifies the intersection of innovation and practical application in chemical sciences. Its multifaceted roles—from drug development to agrochemical research—make it a staple in high-impact journals and industry reports. As search trends evolve, this compound continues to inspire new questions and breakthroughs, solidifying its place in the scientific lexicon.

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